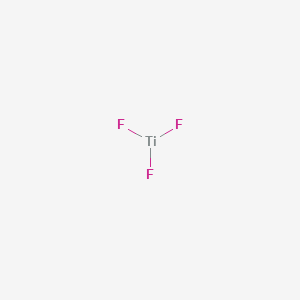
Titanium(III) fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It appears as a violet, paramagnetic solid and is one of two known titanium fluorides, the other being titanium tetrafluoride . Titanium(III) fluoride adopts a defect perovskite-like structure, where each titanium center has octahedral coordination geometry, and each fluoride ligand is doubly bridging .
準備方法
Synthetic Routes and Reaction Conditions: Titanium(III) fluoride can be synthesized by dissolving titanium metal in hydrogen fluoride. This reaction typically occurs under controlled conditions to ensure the complete dissolution of titanium .
Industrial Production Methods: In industrial settings, titanium trifluoride is often produced through a similar method involving the reaction of titanium metal with hydrogen fluoride. The process requires careful handling due to the corrosive nature of hydrogen fluoride .
化学反応の分析
Types of Reactions: Titanium(III) fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of air, titanium trifluoride slowly oxidizes to form titanium(IV) fluoride.
Reduction: this compound can be reduced using hydrogen or other reducing agents to form titanium metal.
Substitution: It can react with other halides to form different titanium halide compounds.
Major Products:
Oxidation: Titanium(IV) fluoride (TiF₄)
Reduction: Titanium metal (Ti)
Substitution: Various titanium halides such as titanium(III) chloride (TiCl₃) and titanium(III) bromide (TiBr₃).
科学的研究の応用
Titanium(III) fluoride has diverse applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
Biology and Medicine: While not extensively used in biological applications, its potential as a catalyst in biochemical reactions is being explored.
Industry: this compound is utilized in the production of high-purity titanium powder through electrolysis of a fluoride salt melt.
作用機序
The mechanism of action of titanium trifluoride primarily involves its role as a catalyst. It facilitates various chemical reactions by providing an active site for reactants to interact. The molecular targets and pathways involved depend on the specific reaction it catalyzes. For example, in hydrogenation reactions, titanium trifluoride activates hydrogen molecules, enabling them to react with unsaturated organic compounds .
類似化合物との比較
- Titanium(III) chloride (TiCl₃)
- Titanium(III) bromide (TiBr₃)
- Titanium(III) iodide (TiI₃)
- Titanium(IV) fluoride (TiF₄)
Comparison: Titanium(III) fluoride is unique due to its defect perovskite-like structure, which provides distinct catalytic properties compared to other titanium halides. While titanium(III) chloride, bromide, and iodide also exhibit catalytic activity, their structures and reactivity differ. Titanium(IV) fluoride, on the other hand, is more stable and less reactive than titanium trifluoride .
生物活性
Titanium(III) fluoride (TiF₃), with the CAS number 13470-08-1, is a compound of titanium that has garnered interest due to its unique properties and potential applications in various fields, including biomedicine. This article explores the biological activity of TiF₃, focusing on its interactions with biological systems, potential therapeutic uses, and relevant research findings.
- Molecular Formula : TiF₃
- Molecular Weight : 104.862 g/mol
- InChIKey : NLPMQGKZYAYAFE-UHFFFAOYSA-K
- Solubility : Water insoluble, which influences its biological interactions and applications.
Biological Activity Overview
Titanium compounds, particularly TiF₃, have shown various biological activities, including antimicrobial effects and potential applications in dental care and tissue engineering. The following sections summarize key findings from recent studies.
Antimicrobial Properties
Applications in Dentistry
- Dental Materials : Titanium fluoride compounds have been explored as alternatives to traditional fluoride treatments in dentistry. TiF₄ has been shown to effectively reduce mineral loss in dentin and inhibit the growth of cariogenic bacteria . Although direct studies on TiF₃ are sparse, its potential use in dental varnishes could be inferred from these findings.
- Case Studies : Clinical evaluations have noted that titanium-based fluoride treatments can enhance the remineralization of enamel and dentin surfaces, providing a protective effect against caries .
Table 1: Summary of Biological Activity Studies Involving Titanium Compounds
Case Studies
Several studies have investigated the biological performance of titanium surfaces modified with fluorine:
- A study demonstrated that fluorine plasma-etched titanium surfaces showed significantly higher cell viability compared to untreated surfaces after 72 hours . This suggests that fluorine modifications can enhance biocompatibility.
- Another investigation focused on the interaction between titanium surfaces and biofilms, revealing that fluoride treatments could potentially alter biofilm formation dynamics on titanium implants .
特性
CAS番号 |
13470-08-1 |
|---|---|
分子式 |
F3Ti |
分子量 |
104.862 g/mol |
IUPAC名 |
titanium(3+);trifluoride |
InChI |
InChI=1S/3FH.Ti/h3*1H;/q;;;+3/p-3 |
InChIキー |
NLPMQGKZYAYAFE-UHFFFAOYSA-K |
SMILES |
F[Ti](F)F |
正規SMILES |
[F-].[F-].[F-].[Ti+3] |
Key on ui other cas no. |
13470-08-1 |
ピクトグラム |
Corrosive |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















